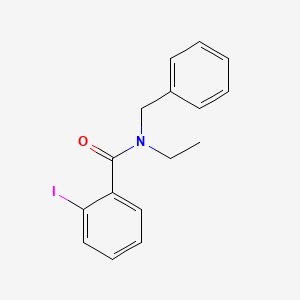

N-benzyl-N-ethyl-2-iodobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H16INO |

|---|---|

Molecular Weight |

365.21 g/mol |

IUPAC Name |

N-benzyl-N-ethyl-2-iodobenzamide |

InChI |

InChI=1S/C16H16INO/c1-2-18(12-13-8-4-3-5-9-13)16(19)14-10-6-7-11-15(14)17/h3-11H,2,12H2,1H3 |

InChI Key |

ZEGRWEVEGSMMQH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2I |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Benzyl N Ethyl 2 Iodobenzamide

Direct Amide Bond Formation Approaches

Direct methods for forming the amide linkage between a carboxylic acid derivative and an amine are among the most common and well-established in organic synthesis. These approaches typically involve the activation of the carboxyl group to facilitate nucleophilic attack by the amine.

Acyl Chlorides and Amines Condensation

A highly reliable and traditional method for amide synthesis is the condensation reaction between an acyl chloride and a secondary amine. In this approach, 2-iodobenzoic acid is first converted to its more reactive acyl chloride derivative, 2-iodobenzoyl chloride. This conversion is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 2-iodobenzoyl chloride is then reacted with N-benzylethylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The elimination of a chloride ion, followed by deprotonation of the resulting ammonium (B1175870) salt, yields the final amide product. To neutralize the hydrogen chloride (HCl) byproduct, a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is typically added to the reaction mixture, driving the equilibrium towards the product. ncert.nic.in This method is generally efficient and proceeds under mild conditions.

Table 1: Representative Conditions for Acyl Chloride/Amine Condensation

| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature |

|---|

Carbodiimide (B86325) Coupling Reagents in Amide Synthesis

Carbodiimide-mediated coupling is a versatile and widely used method for forming amide bonds directly from carboxylic acids and amines without the need to isolate a highly reactive intermediate like an acyl chloride. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), act as powerful dehydrating agents. wikipedia.org

The reaction mechanism involves the activation of the carboxylic acid (2-iodobenzoic acid) by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine (N-benzylethylamine). The subsequent collapse of the tetrahedral intermediate forms the desired amide and a urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea). wikipedia.org To improve reaction efficiency and minimize side reactions, such as the formation of stable N-acylureas, additives like N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt) are often included. These additives react with the O-acylisourea to form an active ester, which is less prone to side reactions and reacts cleanly with the amine to afford the amide. wikipedia.org

Table 2: Typical Reagents for Carbodiimide-Mediated Amide Synthesis

| Carboxylic Acid | Amine | Coupling Reagent | Additive (Optional) | Solvent |

|---|

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful alternatives for C-N bond formation, often providing access to products under different reaction conditions and with different functional group tolerance compared to classical methods.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions are particularly prominent for the formation of C-N bonds, with historical roots in the Ullmann condensation. Modern variations have expanded the scope and improved the efficiency of these transformations.

The Ullmann condensation, and its more modern iteration, the Goldberg reaction, involves the copper-catalyzed coupling of an aryl halide with an amine or an amide. nih.gov To synthesize N-benzyl-N-ethyl-2-iodobenzamide, a Goldberg-type reaction could be envisioned between 2-iodobenzamide (B1293540) and a benzylating or ethylating agent. However, a more direct Ullmann-type N-arylation would involve the coupling of an aryl iodide with an amine.

In a plausible route, N-benzylethylamine could be directly arylated with 2-iodobenzoic acid or its ester derivative. These reactions are typically catalyzed by a copper(I) source, such as copper(I) iodide (CuI), and require a ligand to stabilize the copper catalyst and facilitate the reaction. Diamine ligands, such as N,N'-dimethylethylenediamine, have proven effective. nih.gov The reaction is performed in the presence of a base, like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), at elevated temperatures in solvents such as dioxane or toluene. sharif.edu This approach forms the C-N bond between the aromatic ring and the amine nitrogen directly.

Table 3: General Conditions for Copper-Catalyzed N-Arylation

| Aryl Halide Source | Amine | Catalyst | Ligand | Base | Solvent |

|---|

Intramolecular C-H amidation is a powerful strategy for the synthesis of nitrogen-containing heterocyclic compounds. rsc.org This reaction involves the formation of a C-N bond through the activation of a C-H bond within the same molecule that contains an amide or other nitrogen-based functional group. nih.govnih.gov For example, this method is used for the synthesis of phenanthridinones from 2-phenyl benzamides, where an intramolecular C-H amination occurs. researchgate.net

This synthetic strategy is inherently designed for cyclization, leading to the formation of ring structures. As such, it is not a suitable method for the direct intermolecular synthesis of an acyclic amide like this compound from separate precursors. The application of intramolecular C-H amidation is directed toward the construction of cyclic frameworks, which is outside the synthetic scope for the target molecule.

Palladium-Catalyzed Transformations

Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The 2-iodobenzamide scaffold of this compound makes it an excellent substrate for such transformations.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net this compound serves as an ideal aryl halide precursor for this reaction.

The coupling of this compound with various terminal alkynes can lead to the synthesis of a wide range of 2-alkynylbenzamide derivatives. These products are valuable intermediates in the synthesis of more complex molecules, including heterocycles and natural products. The general scheme for the Sonogashira coupling of this compound is presented below:

Table 1: Representative Sonogashira Coupling of this compound

| Entry | Alkyne | Catalyst System | Solvent | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₄, CuI | Triethylamine | N-benzyl-N-ethyl-2-(phenylethynyl)benzamide |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂, CuI | DMF/Et₃N | N-benzyl-N-ethyl-2-(hex-1-yn-1-yl)benzamide |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂, PPh₃, CuI | Toluene | N-benzyl-N-ethyl-2-((trimethylsilyl)ethynyl)benzamide |

This table represents plausible reactions based on general knowledge of the Sonogashira coupling reaction.

The reaction conditions, such as the choice of palladium catalyst, ligand, copper source, base, and solvent, can be optimized to achieve high yields of the desired products. researchgate.net The electronic and steric properties of the alkyne coupling partner can also influence the reaction outcome.

The Heck reaction is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an unsaturated halide with an alkene. researchgate.net Intramolecular versions of the Heck reaction are particularly powerful for the synthesis of cyclic and heterocyclic compounds. researchgate.net

This compound, when appropriately functionalized with an alkene-containing substituent on the nitrogen atom or at the ortho-position of the benzyl (B1604629) group, can undergo intramolecular Heck cyclization. This strategy provides a direct route to various nitrogen-containing heterocyclic ring systems. For example, if the ethyl group were replaced with an allyl group (N-allyl-N-benzyl-2-iodobenzamide), an intramolecular Heck reaction could lead to the formation of a dihydroisoquinolinone derivative.

The regioselectivity and stereoselectivity of the intramolecular Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. researchgate.net

Table 2: Plausible Intramolecular Heck Reaction of a Derivative

| Substrate | Catalyst | Base | Product |

| N-allyl-N-benzyl-2-iodobenzamide | Pd(OAc)₂ | K₂CO₃ | 2-benzyl-3-methylene-2,3-dihydro-1H-isoindol-1-one |

This table illustrates a hypothetical intramolecular Heck reaction based on established principles.

Hypervalent Iodine Precursor Synthesis from this compound

Hypervalent iodine compounds are reagents that contain an iodine atom in a formal oxidation state higher than +1. nih.gov They are widely used in organic synthesis as mild and selective oxidizing agents. nih.govarkat-usa.org Aryl iodides are common precursors for the synthesis of hypervalent iodine(III) and iodine(V) reagents. nih.gov

This compound can be oxidized to form various hypervalent iodine(III) reagents, such as (dichloroiodo)arenes, (diacetoxyiodo)arenes, and iodosylarenes. arkat-usa.org For example, direct chlorination of this compound can yield the corresponding (dichloroiodo)benzamide derivative. nih.gov

These hypervalent iodine reagents derived from this compound can then be used in a variety of synthetic transformations, including oxidative cyclizations, rearrangements, and the introduction of functional groups. The presence of the N,N-disubstituted amide group may influence the reactivity and selectivity of these reagents.

Table 3: Synthesis of Hypervalent Iodine(III) Reagents

| Reagent | Oxidant | Product |

| This compound | Cl₂ | N-benzyl-N-ethyl-2-(dichloroiodo)benzamide |

| This compound | Peracetic acid | N-benzyl-N-ethyl-2-(diacetoxyiodo)benzamide |

This table shows potential synthetic routes to hypervalent iodine compounds based on general preparative methods. nih.govarkat-usa.org

Alternative Synthetic Strategies for this compound and its Derivatives

The primary synthesis of this compound would typically involve the acylation of N-benzylethylamine with 2-iodobenzoyl chloride or the coupling of 2-iodobenzoic acid with N-benzylethylamine using a suitable coupling agent.

Alternative strategies for the synthesis of this compound and its derivatives could involve modifying the order of bond-forming steps. For instance, N-ethyl-2-iodobenzamide could be synthesized first, followed by benzylation of the amide nitrogen. However, this approach might be complicated by potential N- vs. O-alkylation.

Another approach could involve the synthesis of N-benzyl-N-ethylbenzamide followed by a directed ortho-iodination reaction. The directing-group ability of the amide functionality could facilitate selective iodination at the 2-position of the benzene (B151609) ring.

Furthermore, derivatives of this compound can be accessed through functional group transformations on a pre-existing molecule. For example, the aromatic ring could be further substituted, or the benzyl group could be modified. The development of novel synthetic routes to this compound and its analogues is of interest for expanding their applications in organic synthesis. nih.govresearchgate.net

Advanced Reaction Pathways and Mechanistic Investigations of N Benzyl N Ethyl 2 Iodobenzamide

Intramolecular Cyclization and Heterocycle Formation

The presence of the ortho-iodo substituent provides a reactive handle for intramolecular cyclization reactions, enabling the construction of various fused heterocyclic ring systems. These transformations often proceed via transition metal-catalyzed processes, where the catalyst facilitates the formation of a new carbon-carbon or carbon-heteroatom bond.

Synthesis of Quinazolinone Derivatives

Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocycles with significant applications in medicinal chemistry. The synthesis of quinazolinone derivatives from 2-iodobenzamides can be achieved through copper-catalyzed intramolecular C-H amidation reactions. researchgate.net In a one-pot procedure, 2-iodobenzamide (B1293540) derivatives react with various amines, such as benzylamines, allylamine, and cinnamylamine, in the presence of a copper catalyst. researchgate.net The reaction proceeds through an initial N-arylation of the amine with the 2-iodobenzamide via an Ullman coupling, followed by the intramolecular C-H amidation to form the quinazolinone ring system. researchgate.net While N-benzyl substituted-2-iodobenzamide has been noted to be less reactive under certain conditions, this methodology provides a general route to a range of 2,3-disubstituted quinazolinones. researchgate.netresearchgate.net

A highly utilized method for synthesizing 4(3H)-quinazolinones involves the acylation of anthranilic acid with an acyl chloride, followed by ring closure with acetic anhydride (B1165640) to yield a 1,3-benzoxazin-4-one (benzoxazinone). nih.gov This intermediate can then be treated with various amines to produce the desired 4(3H)-quinazolinone derivatives. nih.gov

Table 1: Synthesis of Quinazolinone Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 2-Iodobenzamide derivatives and benzylamines/allylamine/cinnamylamine | Copper catalyst, one-pot | 2,3-Disubstituted quinazolinones | Moderate to high |

Formation of Isoindolinone and Spiro Isoindolinone-indolines

The isoindolinone core is another important heterocyclic motif found in numerous natural products and biologically active molecules. beilstein-journals.org Copper-catalyzed reactions of 2-iodobenzamides with 2-alkynylanilines can lead to the formation of isoindolinone derivatives through a C-terminal attack of the alkynylaniline. rsc.orgntnu.edu.twdocumentsdelivered.com These isoindolinone derivatives can be further transformed into more complex spiro isoindolinone-indolines. rsc.orgntnu.edu.twdocumentsdelivered.com This subsequent conversion is achieved through a halonium ion-mediated strategy using reagents like N-bromosuccinimide (NBS) or trichloroisocyanuric acid (TCC) in the presence of acetic anhydride. rsc.orgntnu.edu.tw

The construction of the isoindolinone ring can also be achieved through various other synthetic strategies, including intramolecular Heck reactions and palladium-catalyzed C-H carbonylation of benzylamines. beilstein-journals.orgorganic-chemistry.org The synthesis of spiro isoindolinone derivatives has been accomplished through intramolecular formal [4+2] cycloaddition reactions of N-acylenamides generated in situ from isoindolinone-derived hydroxylactam derivatives. nii.ac.jp

Table 2: Synthesis of Isoindolinone and Spiro Isoindolinone-indoline Derivatives

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| 2-Iodobenzamides and 2-alkynylanilines | Copper catalyst | Isoindolinones |

| Isoindolinone derivatives | NBS/TCC, acetic anhydride | Spiro isoindolinone-indolines |

Generation of Indole (B1671886) and Benzopyridoindolone Systems

Indole is a fundamental heterocyclic structure in a vast array of pharmaceuticals and natural products. researchgate.net The reaction of 2-iodobenzamides with 2-alkynylanilines can be directed towards the synthesis of 1,2-disubstituted indoles through an N-terminal attack of the alkynylaniline, catalyzed by copper. rsc.orgntnu.edu.twdocumentsdelivered.com The ortho-effect of the amide group in the 2-iodobenzamide plays a crucial role in facilitating this transformation. rsc.org

Furthermore, a one-pot copper-catalyzed tandem reaction of 2-iodobenzamides with 2-iodobenzylcyanides has been developed to efficiently synthesize benzo-fused pyridoindolone derivatives in high yields under mild conditions. researchgate.net A key advantage of this protocol is the formation of free indole N-H benzo-fused pyridoindolones, where both the indole and pyridone cores are constructed simultaneously. researchgate.net

Table 3: Synthesis of Indole and Benzopyridoindolone Systems

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| 2-Iodobenzamides and 2-alkynylanilines | Copper catalyst | 1,2-Disubstituted indoles |

Cinnoline (B1195905) Derivatives Synthesis via Intramolecular Cyclization

Cinnoline and its derivatives are bicyclic aromatic heterocycles containing two nitrogen atoms, which have garnered attention for their potential biological activities. ijper.orgnih.gov The synthesis of cinnoline derivatives can be achieved through various methods, including the intramolecular cyclization of iodobenzamides via a Heck reaction. ijper.org For instance, amides derived from 2-iodo-4,5-dimethoxybenzoic acid chloride and 4-amino-6,7-methylenedioxycinnoline can undergo intramolecular cyclization to yield the desired cinnoline derivatives. ijper.org

Other synthetic approaches to cinnolines involve transition-metal-free intramolecular redox cyclization reactions. nih.govresearchgate.net For example, the reaction of 2-nitrobenzyl alcohol and benzylamine, promoted by a base, proceeds through key intermediates like 2-nitrosobenzaldehyde to form cinnoline derivatives. nih.govresearchgate.net Classical methods for cinnoline synthesis often start from precursors like N-phenylhydrazones or N-phenylazo compounds and utilize transition metal catalysis. nih.govresearchgate.net

Table 4: Selected Synthetic Routes to Cinnoline Derivatives

| Precursor | Key Transformation | Catalyst/Reagent |

|---|---|---|

| Iodobenzamides | Intramolecular Heck reaction | Palladium catalyst |

| 2-Nitrobenzyl alcohol and benzylamine | Intramolecular redox cyclization | Base (e.g., CsOH·H₂O) |

Cross-Coupling Reactions and Derived Transformations

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The iodo-substituent in N-benzyl-N-ethyl-2-iodobenzamide makes it an excellent substrate for such transformations, enabling the introduction of a wide range of functional groups.

Formation of C-N, C-O, and C-S Bonds

The construction of C-N bonds is a cornerstone of modern organic and medicinal chemistry due to the prevalence of nitrogen in biologically active molecules. rsc.orgscispace.com The Buchwald-Hartwig cross-coupling reaction, which utilizes a palladium catalyst and a strong base, is a prominent method for forming C-N bonds between aryl halides and amines. tcichemicals.com This reaction is widely applicable, from introducing amino groups to aromatic systems to constructing nitrogen-containing heterocycles. tcichemicals.com

Copper-catalyzed cross-coupling reactions also provide an effective means for C-N bond formation. Ligand-free copper catalytic systems have been successfully employed for the cross-coupling of nitrogen nucleophiles, including nitrogen heterocycles, sulfonamides, and amides, with aryl iodides. nie.edu.sg These reactions often proceed in moderate to good yields and offer a practical approach for N-arylation. nie.edu.sg

While the provided search results focus heavily on C-N bond formation, the principles of palladium and copper-catalyzed cross-coupling reactions can be extended to the formation of C-O and C-S bonds by using alcohols, phenols, and thiols as nucleophiles, respectively. These reactions typically require a suitable catalyst, ligand, and base to proceed efficiently. The development of direct dehydrogenative N-N bond forming strategies is also an emerging area of interest. d-nb.info

Table 5: Overview of C-N Bond Forming Cross-Coupling Reactions

| Reaction Name/Type | Catalyst System | Substrates | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst, strong base | Aryl halides, amines | Wide applicability in synthesis of nitrogen-containing compounds. tcichemicals.com |

Reactivity with Organometallic Reagents

The reactivity of N-substituted 2-iodobenzamides with organometallic reagents is a cornerstone of their synthetic utility. The carbon-iodine bond is susceptible to various metal-mediated processes, including metal-halogen exchange and cross-coupling reactions. While specific studies detailing the reactions of This compound with a broad range of organometallics are not extensively documented in publicly available literature, the known reactivity of similar aryl iodides provides a framework for understanding its potential transformations. For instance, reactions with Grignard reagents or organolithium compounds would be expected to proceed via a metal-halogen exchange to form a new organometallic species, which can then act as a nucleophile.

Radical Reactions and Mechanistic Studies

The carbon-iodine bond in 2-iodobenzamide derivatives is relatively weak, making it an excellent precursor for generating aryl radicals. This reactivity has been harnessed in various synthetic applications, most notably in cyclization reactions initiated by radical-generating reagents.

Tri-n-butyltin hydride (Bu₃SnH) is a classic reagent for initiating radical chain reactions. In the context of 2-iodobenzamide derivatives, it enables the formation of an aryl radical at the C2 position of the benzoyl group. This radical can then participate in intramolecular cyclization reactions.

Research in this area has provided significant insights using complex 2-iodobenzamide structures. For example, studies on ortho-iodobenzamides featuring a side allyloxy group have successfully formed large benzomacrolactams through regioselective endo aryl radical cyclization. scielo.br In one specific investigation, the precursor methyl 4-O-allyl-2,3-di-O-benzyl-6-deoxy-6-(2-iodobenzoylamino)-α-D-galactopyranoside was converted to an 11-membered benzomacrolactam in 32% yield, demonstrating the feasibility of this cyclization strategy. scielo.br

The general mechanism involves the homolytic cleavage of the C-I bond by the tributyltin radical, which is generated from the reaction of Bu₃SnH with an initiator like azobisisobutyronitrile (AIBN). The resulting aryl radical can then add to an intramolecular unsaturated bond, leading to a cyclized radical intermediate, which is subsequently quenched by a hydrogen atom from another molecule of Bu₃SnH to yield the final product and regenerate the tributyltin radical to continue the chain reaction.

While radical cyclization is an expected pathway, mechanistic studies have revealed surprising alternative reactions. In a notable investigation involving a tri-n-butyltin hydride-mediated reaction with a carbohydrate-derived 2-iodobenzamide, an unexpected aryltributyltin compound was formed as a major product instead of the anticipated cyclized molecule. scielo.brresearchgate.netrsc.org

The reaction of methyl 2,3-di-O-benzyl-4-O-trans-cinnamyl-6-deoxy-6-(2-iodobenzoylamino)-alpha-D-galactopyranoside with Bu₃SnH and AIBN under conditions designed to favor cyclization (low reagent concentrations) yielded two primary products: the simple reduction product (27%) and a novel tetraorganotin(IV) compound where the tributyltin group was directly attached to the aromatic ring at the position of the original iodine atom (29%). scielo.br The structure of this unexpected product was confirmed through extensive NMR spectroscopy and mass spectrometry. scielo.brresearchgate.net

Two potential mechanisms were proposed for the formation of this carbon-tin bond:

Radical Coupling: A direct coupling between the initially formed aryl radical and a tributyltin radical.

Addition-Elimination: An addition of the aryl radical to the tin hydride, followed by the elimination of a hydrogen radical.

This finding highlights the complex reactivity of the system, where the aryl radical intermediate can be trapped by the tin radical in a competitive process with the intended intramolecular cyclization and intermolecular hydrogen abstraction pathways.

Table 1: Products from the Reaction of a 2-Iodobenzamide Derivative with Tri-n-butyltin Hydride scielo.br

| Product Type | Product Structure/Description | Yield |

|---|---|---|

| Unexpected C-Sn Bond Formation | Aryltributyltin Compound | 29% |

| Reduction (Hydrogenolysis) | Uncyclized Reduced Product | 27% |

| Expected Cyclization | Cyclized Product | Not Observed |

Oxidative Transformations and Catalytic Cycles

The iodine atom in N-substituted 2-iodobenzamides can be oxidized to higher valence states, creating hypervalent iodine species. These species are powerful oxidants and can act as catalysts in a variety of transformations, offering an environmentally benign alternative to heavy metal-based reagents.

N-substituted 2-iodobenzamides are effective precatalysts for oxidation reactions, typically using a terminal oxidant like Oxone (2KHSO₅·KHSO₄·K₂SO₄). nii.ac.jpacsgcipr.org The amide group plays a crucial role in tuning the reactivity and stability of the catalytically active hypervalent iodine species. While research has not focused specifically on the N-benzyl-N-ethyl derivative, studies on analogues like N-isopropyl-2-iodobenzamide have demonstrated high catalytic efficacy. nii.ac.jp

The catalytic cycle generally begins with the in situ oxidation of the iodide(I) of the 2-iodobenzamide to a hypervalent iodine(III) or iodine(V) species by the terminal oxidant. acsgcipr.org This active species then oxidizes the substrate (e.g., an alcohol). For example, a primary alcohol is first oxidized to an aldehyde. The hypervalent iodine catalyst is reduced back to its initial iodide(I) state in the process, allowing it to re-enter the catalytic cycle. The aldehyde can be further oxidized to a carboxylic acid. nii.ac.jpacsgcipr.org The development of catalysts that function efficiently at room temperature is a significant advantage, as it avoids the generation of potentially explosive intermediates that can occur at higher temperatures. nii.ac.jp

The intramolecular cyclization of oxidized N-substituted 2-iodobenzamides can lead to the formation of benziodazolone-type reagents. These cyclic hypervalent iodine compounds exhibit unique reactivity and stability. The oxidation of the iodine center in a 2-iodobenzamide, for instance by a peroxy acid, can generate a transient iodine(III) species. Intramolecular trapping of this electrophilic iodine by the amide's nitrogen or oxygen atom can lead to the formation of a five-membered ring system. While the direct conversion of This compound into a stable benziodazolone reagent is not explicitly detailed, the underlying chemistry is well-established for related N-H or N-aryl benzamides, which can lead to the synthesis of N-arylsulfonyl-1-arylisoindolinones through related catalytic processes. semanticscholar.org These cyclic structures are important intermediates and reagents in their own right, participating in various group transfer reactions.

Directed Metalation and Remote Metalation Strategies in Reactivity

The N,N-disubstituted amide functionality in this compound plays a crucial role as a potent directed metalation group (DMG) in reactions involving organolithium reagents. nih.govuwindsor.cabaranlab.orgwikipedia.orgorganic-chemistry.org This directing effect stems from the ability of the carbonyl oxygen to coordinate with the lithium cation, thereby lowering the kinetic barrier for deprotonation at the ortho position. baranlab.org However, the presence of an iodine atom at the 2-position introduces a competitive reaction pathway: halogen-lithium exchange.

In the case of aryl iodides, the halogen-lithium exchange is generally a very fast process, often outcompeting directed ortho-metalation (DoM). uwindsor.ca Therefore, when this compound is treated with an organolithium reagent such as n-butyllithium, the predominant reaction is expected to be the formation of a 2-lithio-N-benzyl-N-ethylbenzamide intermediate. This stands in contrast to substrates with weaker leaving groups like chlorine or fluorine, where DoM at the 6-position would be more likely to occur.

While direct metalation adjacent to the amide (at the 3-position) is less probable due to the pre-existing ortho-iodo substituent, the concept of remote metalation becomes relevant in more complex analogs, such as biphenyl (B1667301) systems. A study on the LDA-mediated metalation of N,N-dialkyl-2-biphenyl carboxamides has provided mechanistic insights that can be extrapolated to understand the potential reactivity of this compound derivatives. nih.gov In this study, it was proposed that the reaction proceeds through an initial complexation of the amide with the lithium amide base, leading to an equilibrium between ortho- and remote-lithiated species. nih.gov The outcome of the reaction is then determined by the fate of these intermediates. In the presence of an electrophile, the kinetically favored ortho-lithiated species can be trapped. nih.gov In its absence, equilibration can lead to the remote-lithiated species, which may undergo further reactions such as cyclization. nih.gov

For this compound itself, a hypothetical remote metalation could be envisioned if the benzyl (B1604629) or ethyl groups were to contain a site amenable to deprotonation through an intramolecular process, although this is less common for simple alkyl and benzyl groups.

The following table summarizes the expected reactivity of this compound with organolithium reagents based on general principles of directed metalation and halogen-lithium exchange.

| Reagent | Expected Major Pathway | Product after Quenching with Electrophile (E+) |

| n-Butyllithium | Halogen-Lithium Exchange | N-benzyl-N-ethyl-2-E-benzamide |

| Lithium Diisopropylamide (LDA) | Potential for Directed ortho-Metalation (at C6) or Halogen-Lithium Exchange | Mixture of N-benzyl-N-ethyl-2-iodo-6-E-benzamide and N-benzyl-N-ethyl-2-E-benzamide |

Transamidation Reactions of this compound Analogs

Transamidation, the exchange of the amine portion of an amide with another amine, is a valuable transformation in organic synthesis. mdpi.com While amides are generally unreactive due to the resonance stabilization of the N-C(O) bond, various catalytic methods have been developed to facilitate this reaction. nih.govmdpi.comorganic-chemistry.org For analogs of this compound, both metal-catalyzed and metal-free approaches can be considered.

Metal-catalyzed transamidation often involves the use of Lewis acidic metals that can activate the amide carbonyl, making it more susceptible to nucleophilic attack. nih.govrsc.org For instance, nickel-catalyzed transamidation has been shown to be effective for a range of aliphatic amides, including those with secondary amine leaving groups. nih.gov Palladium-based catalysts have also been employed for the transamidation of tertiary amides, although an excess of the incoming amine is often required. nih.gov

Metal-free transamidation methods have also gained prominence. These can involve the use of strong bases, organocatalysts, or activating agents. For example, sodium tert-butoxide has been used to mediate the transamidation of N,N-dimethyl amides with primary amines under solvent-free conditions. organic-chemistry.org L-proline has been identified as a useful organocatalyst for the transamidation of various amides with a range of amines. nih.gov Another approach involves the in-situ activation of the amide. For instance, trimethylsilyl (B98337) chloride has been used as an activator in the transamidation of primary amides with primary amines. researchgate.net

The reactivity of this compound analogs in transamidation would depend on the specific reaction conditions and the nature of the incoming amine nucleophile. The steric hindrance around the carbonyl group, posed by the benzyl and ethyl groups, would likely necessitate more forcing conditions or highly effective catalytic systems.

Below is a table summarizing potential catalytic systems for the transamidation of N,N-disubstituted benzamide (B126) analogs.

| Catalyst System | Type | Applicable to |

| Nickel Complexes | Metal-catalyzed | Secondary and tertiary amides |

| Palladium Complexes | Metal-catalyzed | Tertiary amides |

| Sodium tert-butoxide | Base-mediated | N,N-dialkyl amides |

| L-proline | Organocatalyst | Various amides |

| Trimethylsilyl chloride | Activator-based | Primary amides (potential for extension) |

Applications of N Benzyl N Ethyl 2 Iodobenzamide in Specialized Chemical Synthesis and Medicinal Chemistry Research

Design and Synthesis of Radiopharmaceutical Precursors for Receptor Imaging Research

Iodinated benzamides are a well-established class of compounds used in the development of radiopharmaceuticals for non-invasive imaging of neuroreceptors using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). The non-radioactive iodo-compound, such as N-benzyl-N-ethyl-2-iodobenzamide, serves as an essential precursor and reference standard in this process.

Research Findings: The development of receptor-binding radiotracers often requires a precursor molecule that can be labeled with a radioisotope in the final step of the synthesis. nih.gov this compound is structurally suited to act as a precursor for a radioiodinated analog. The synthesis of such radiotracers can be achieved through several methods:

Iodine Exchange: The stable ¹²⁷I atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) under specific reaction conditions.

Destannylation: A common and highly efficient method involves first converting the iodo-compound into an organotin derivative (e.g., a trialkylstannane). This stannylated precursor is then reacted with a source of radioactive iodide in the presence of a mild oxidizing agent, leading to a high-yield radio-iododestannylation. nih.gov

Deboronation: Similarly, organoboron precursors, such as boronic acids or trifluoroborates, can be synthesized from the iodo-compound and subsequently subjected to oxidative radio-iododeboronation. acs.org

Substituted benzamides have been successfully developed as imaging agents for dopamine D2 receptors and sigma receptors, which are important targets in neurology and oncology. acs.org The non-radioactive "cold" this compound is crucial for establishing the synthesis, purification, and pharmacological binding characteristics before proceeding with the "hot" microscale radiosynthesis. nih.gov

Sigma Receptor Ligands for Imaging Studies (e.g., σ-1, σ-2)

The N-benzyl-2-iodobenzamide scaffold is a key component in the design of ligands for sigma (σ) receptors, which are overexpressed in various tumor cell lines, including prostate and breast cancer. nih.govnih.gov While direct studies on this compound are not extensively detailed in the available literature, research on closely related analogues underscores the potential of this structural class.

A notable example is the analogue 2-[125I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide (2-[125I]BP), which shares the N-benzyl-2-iodobenzamide core. This compound has been shown to possess high affinity for both σ-1 and σ-2 receptor subtypes. nih.gov In vitro competition binding studies using LnCAP human prostate tumor cells demonstrated dose-dependent and saturable binding. nih.gov The high affinity of this class of compounds for sigma receptors, coupled with rapid clearance from normal tissues, makes them promising candidates for the noninvasive imaging of tumors. nih.gov

| Compound | Cell Line | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 2-Iodo-N-(N-benzylpiperidin-4-yl)benzamide (2-IBP) | LnCAP human prostate tumor | 1.6 | nih.gov |

| Haloperidol | LnCAP human prostate tumor | 6.34 | nih.gov |

| 4-Iodo-N-(N-benzylpiperidin-4-yl)benzamide (4-IBP) | LnCAP human prostate tumor | 4.09 | nih.gov |

Dopamine D2 Receptor Ligands for Imaging Studies

Iodobenzamide derivatives have been extensively investigated as imaging agents for dopamine D2 receptors, which play a crucial role in neurological function and disease. nih.govnih.gov A well-known radioligand in this class is [123I]IBZM, or (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide. nih.govacs.org This agent is used in SPECT imaging to assess dopamine D2 receptor density in the striatum. nih.govnih.gov While these studies establish the utility of the iodobenzamide scaffold for D2 receptor imaging, specific research detailing the synthesis or evaluation of this compound as a dopamine D2 receptor ligand is not prominent in the current scientific literature. Its potential in this area remains an open field for investigation, building on the principles established by other iodinated benzamides.

Structure-Activity Relationship (SAR) Studies for Receptor Affinity and Selectivity

Structure-activity relationship (SAR) studies are critical for optimizing the binding affinity and selectivity of a ligand for its target receptor. For ligands based on the N-benzyl-2-iodobenzamide scaffold, SAR studies reveal that modifications to the substituents on the amide nitrogen significantly influence receptor interaction.

In the context of sigma receptor ligands, the nature of the N-substituent is a key determinant of binding affinity. The high affinity of compounds like 2-IBP, which features a benzyl (B1604629) group, suggests the importance of this aromatic moiety for receptor binding. nih.gov General SAR studies on various classes of sigma receptor ligands indicate that the presence of a nitrogen atom and specific hydrophobic groups, such as a benzyl group, are common features of high-affinity ligands. acs.org Altering the ethyl group in this compound to other alkyl or cyclic structures would be a logical step in an SAR study to probe the steric and electronic requirements of the binding pocket and to modulate the affinity and selectivity between σ-1 and σ-2 subtypes.

Role as an Intermediate in the Development of Catalytic Reagents

The 2-iodobenzamide (B1293540) structure is a precursor for a class of compounds known as hypervalent iodine reagents. These reagents have gained prominence as versatile and environmentally benign alternatives to heavy metal-based reagents in organic synthesis.

N-Functionalized Hypervalent Iodine(III) Compounds

This compound can serve as a direct precursor to N-functionalized hypervalent iodine(III), or λ³-iodane, compounds. le.ac.uk The iodine atom on the benzene (B151609) ring can be oxidized from its standard monovalent state to a hypervalent trivalent state. The reaction of N-substituted-2-iodobenzamides can lead to the formation of cyclic hypervalent iodine structures, such as benzoiodazolones. le.ac.uk These N-functionalized reagents are valuable in synthesis for their ability to facilitate various chemical transformations, including electrophilic amination, chlorination, and fluorination reactions. le.ac.uk The benzyl and ethyl groups on the nitrogen atom would remain part of the final hypervalent iodine structure, influencing its stability, reactivity, and solubility. beilstein-journals.org

Development of Environmentally Benign Catalysts

A significant application of the 2-iodobenzamide scaffold is in the development of recyclable and environmentally friendly catalysts. Research has shown that N-alkyl-2-iodobenzamides can act as highly efficient pre-catalysts for the oxidation of alcohols to aldehydes and ketones. nih.govnih.gov

Specifically, studies on the closely related N-isopropyl-2-iodobenzamide have demonstrated its effectiveness as a catalyst in conjunction with a co-oxidant like Oxone®. nih.govnih.govnii.ac.jp The catalytic cycle involves the in-situ generation of a hypervalent iodine(V) species, which is the active oxidant. These catalysts are considered "green" because they are metal-free, reducing the generation of toxic heavy metal waste. nih.gov Given the structural similarity, this compound is expected to function as a precursor to a similarly effective and environmentally benign oxidation catalyst.

Exploration as a Scaffold in Structure-Activity Relationship (SAR) Studies for Bioactive Molecules

A molecular scaffold is a core structure that serves as a template for the synthesis of a library of related compounds. The N-benzyl-2-iodobenzamide structure represents a potentially valuable scaffold for the discovery of new bioactive molecules. nih.gov Its components—an iodinated aromatic ring, a tertiary amide linker, and benzyl and ethyl substituents—offer multiple points for chemical modification.

By systematically altering each part of the molecule, chemists can explore the chemical space around this core structure to develop compounds with novel or improved biological activities. For example, the 2-iodo-substituent can be replaced by other groups through palladium-catalyzed cross-coupling reactions, leading to a diverse array of derivatives. The N-benzyl and N-ethyl groups can be varied to probe interactions with biological targets, as seen in SAR studies for receptor ligands. nih.gov The amide bond itself can be replaced with other linkers, such as a sulfonamide, to alter the compound's physicochemical properties. nih.gov While extensive libraries based specifically on the this compound scaffold are not widely reported, its components are present in many known bioactive molecules, suggesting its utility as a foundational structure in medicinal chemistry research. nih.gov

Potential as a Building Block in Materials Science Research

The molecular structure of this compound, featuring a reactive iodine atom, a central amide linkage, and bulky N-substituents, positions it as a promising candidate for the synthesis of advanced polymers and functional materials. While research into this specific compound is specialized, its constituent functional groups suggest significant potential for creating materials with tailored thermal, mechanical, and electronic properties.

At the core of its utility is the carbon-iodine bond on the benzene ring. The iodine atom serves as a versatile reactive handle for various metal-catalyzed cross-coupling reactions, which are foundational techniques in modern polymer chemistry. Reactions such as Suzuki, Sonogashira, and Heck couplings would allow for the incorporation of the this compound unit as a monomer into a polymer chain. This approach could be used to synthesize novel conjugated polymers, where the aromatic and amide components could influence the material's electronic and photophysical properties, making them of interest for applications in organic electronics.

The amide group itself is a critical determinant of polymer properties. Amide linkages are known to form strong intermolecular hydrogen bonds, which can lead to materials with high thermal stability and mechanical strength, characteristic of high-performance aromatic polyamides (aramids). mdpi.com However, the very rigidity and strong intermolecular forces that give aramids their strength also make them notoriously difficult to process due to their poor solubility. mdpi.com

This is where the N-benzyl and N-ethyl groups on the amide nitrogen of this compound become particularly significant. These bulky, non-planar substituents would likely disrupt the close packing of polymer chains and interfere with the formation of extensive hydrogen-bonding networks. This disruption is a common strategy used to enhance the solubility and processability of otherwise intractable polymers. mdpi.com Therefore, incorporating this monomer could lead to the development of a new class of "process-friendly" high-performance polyamides that retain desirable thermal properties while being soluble in a wider range of organic solvents.

Iodine-functionalized aromatic compounds and their resulting polymers are also recognized as valuable precursors in various chemical transformations. rsc.orgbuet.ac.bd For instance, iodine-functionalized polymers can act as heterogeneous catalysts, offering advantages in terms of recovery and reuse. rsc.org The synthesis of polymers from this compound would create macromolecules with reactive sites along the chain, allowing for post-polymerization modification to introduce new functionalities or to graft other polymer chains.

Research Findings and Projected Properties

While specific experimental data on polymers synthesized directly from this compound is not widely published, we can project the potential properties based on the known characteristics of its functional components. The following table compares the established properties of a conventional aramid, Poly(p-phenylene terephthalamide), with the projected properties of a hypothetical polymer derived from this compound.

| Property | Conventional Aramid (e.g., Kevlar) | Hypothetical Polymer from this compound | Rationale for Projection |

| Thermal Stability | High (Decomposition > 500 °C) | High | The aromatic backbone and amide linkages contribute to high thermal stability, a hallmark of aramids. mdpi.com |

| Mechanical Strength | Very High | Moderate to High | Bulky side groups may slightly reduce chain packing and intermolecular forces, potentially lowering tensile strength compared to highly crystalline aramids. |

| Solubility | Insoluble in most organic solvents | Soluble in common polar aprotic solvents (e.g., DMAc, NMP) | The N-benzyl and N-ethyl groups are expected to disrupt intermolecular hydrogen bonding, significantly enhancing solubility. mdpi.com |

| Processability | Difficult (Requires strong acids for solution processing) | Good (Amenable to solution casting from organic solvents) | Improved solubility would allow for easier processing into films, fibers, and membranes. |

| Post-Polymerization Functionality | Inert | High | The iodine atom on each monomer unit provides a reactive site for further chemical modification (e.g., via cross-coupling). rsc.org |

This analysis underscores the potential of this compound as a versatile building block. Its unique combination of a reactive site for polymerization, a thermally stable core structure, and built-in functionalities for enhancing processability makes it a compelling target for the design of next-generation functional materials for specialized applications.

Future Directions and Emerging Research Avenues for N Benzyl N Ethyl 2 Iodobenzamide

Development of More Sustainable and Efficient Synthetic Methodologies

The traditional synthesis of benzamides often involves multi-step procedures with harsh reagents and solvents. Future research will prioritize the development of greener, more efficient routes to N-benzyl-N-ethyl-2-iodobenzamide and its analogs. A significant area of interest is the adoption of energy-efficient techniques like ultrasound irradiation. Studies on the synthesis of related N-benzyl-N-arylcyanamides have demonstrated that ultrasound can facilitate N-benzylation at room temperature without the need for a catalyst, achieving excellent yields in short reaction times. researchgate.netresearchgate.net This approach minimizes energy consumption and often avoids the use of volatile organic solvents, aligning with the principles of green chemistry. researchgate.net

Another key direction is the use of environmentally benign reagents. Research into 2-iodobenzamide-based catalysts has highlighted the use of Oxone (2KHSO₅·KHSO₄·K₂SO₄) as a co-oxidant. nii.ac.jpresearchgate.net Oxone is a stable, non-toxic, and inexpensive alternative to many heavy-metal-based oxidants. Applying these principles, future syntheses could focus on a one-pot reaction combining 2-iodobenzoic acid, N-ethylbenzylamine, and a green coupling agent, potentially under solvent-free or aqueous conditions, to dramatically improve the environmental footprint and atom economy of the production process.

Table 1: Comparison of Conventional vs. Emerging Synthetic Methods

| Feature | Conventional Synthesis | Emerging Sustainable Synthesis |

| Energy Source | Thermal heating (reflux) | Ultrasound, Microwave |

| Catalysis | Often requires metal-based or acid/base catalysts | Catalyst-free (e.g., under ultrasound) or benign catalysts |

| Solvents | Volatile organic solvents (e.g., THF, Benzene) | Aqueous media, ethanol, or solvent-free conditions |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Yields | Variable | Generally high to excellent (84-99%) researchgate.net |

| Work-up | Often requires column chromatography | Simple filtration or extraction, minimal purification researchgate.netresearchgate.net |

Exploration of Novel Reactivity Profiles and Catalytic Applications

The most promising future application for this compound lies in the field of catalysis. The 2-iodobenzamide (B1293540) framework is a precursor to hypervalent iodine reagents, which are powerful and selective oxidants. Research has shown that N-isopropyl-2-iodobenzamide derivatives can act as highly efficient and recyclable catalysts for the oxidation of alcohols to aldehydes and ketones, using Oxone as the terminal oxidant. nii.ac.jpresearchgate.net

The catalytic cycle involves the in situ oxidation of the trivalent iodo-group to a pentavalent active species, which then oxidizes the substrate and is regenerated. nii.ac.jp The substituents on the benzene (B151609) ring and the amide nitrogen significantly influence the catalyst's reactivity. For example, electron-donating groups on the benzene ring, such as methoxy (B1213986) (OMe), have been shown to enhance the catalytic activity. researchgate.net

Future work on this compound will likely involve:

Screening as an Oxidation Catalyst: Systematically evaluating its effectiveness in oxidizing a wide range of primary and secondary alcohols.

Investigating Substituent Effects: Synthesizing derivatives with different substituents on the benzyl (B1604629) and phenyl rings to tune the catalyst's electronic properties and steric hindrance, thereby optimizing its activity and selectivity for specific substrates.

Expanding Catalytic Scope: Exploring its use in other hypervalent iodine-mediated transformations, such as α-functionalization of ketones, oxidative cyclizations, and dearomatization reactions.

Table 2: Catalytic Activity of Substituted N-isopropyl-2-iodobenzamides in Alcohol Oxidation

| Catalyst Substituent (at position 5) | Reactivity Order | Reference |

| -NO₂ | Lowest | researchgate.net |

| -CO₂Me | Low | researchgate.net |

| -Cl | Moderate | researchgate.net |

| -H (unsubstituted) | Moderate-High | researchgate.net |

| -Me | High | researchgate.net |

| -OMe | Highest | researchgate.net |

Data adapted from studies on N-isopropyl-2-iodobenzamide, suggesting a predictive model for N-benzyl-N-ethyl derivatives.

Advanced Mechanistic Studies using in situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms underpinning the catalytic activity of this compound is crucial for its rational design and optimization. While kinetic studies and product analysis provide valuable clues, kfupm.edu.sa future research will increasingly employ advanced in situ spectroscopic techniques to directly observe reactive intermediates.

Techniques such as in situ Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can monitor the reaction mixture in real-time. This would allow for the direct detection of the transient pentavalent iodine species central to the catalytic cycle, providing concrete evidence for the proposed mechanism. nii.ac.jp Furthermore, variable temperature NMR studies, which have been used to investigate rotational barriers in related amidine molecules, could be applied to understand the conformational dynamics of the N-benzyl-N-ethyl group and its influence on the catalytic center. researchgate.net These experimental observations, when paired with computational modeling, will provide a comprehensive picture of the catalyst's structure-activity relationship.

Integration with Flow Chemistry and Automated Synthesis

To bridge the gap between laboratory-scale discovery and practical application, the integration of this compound-based catalysis with flow chemistry and automated synthesis platforms is a critical future step. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability.

A hypothetical flow reactor setup could involve immobilizing the this compound catalyst on a solid support packed into a column. A solution containing the alcohol substrate and the oxidant (e.g., Oxone) would then be continuously passed through the column. This setup would not only allow for continuous production but also greatly simplify product purification and enable the reuse of the expensive iodine-based catalyst, making the process more economical and sustainable. Automated platforms could then be used to rapidly screen libraries of substrates and catalyst derivatives, accelerating the discovery of new reactions and applications.

Computational Design for Targeted Synthesis and Novel Applications

Computational chemistry is a powerful tool for predicting molecular properties and guiding synthetic efforts, thereby reducing the trial-and-error nature of chemical research. Future investigations will heavily leverage computational design to explore and optimize this compound.

Methods like Density Functional Theory (DFT) can be used to:

Model Geometric and Electronic Structures: As demonstrated in studies of related N-benzyl compounds and carbamates, DFT can accurately predict bond lengths, angles, and charge distributions. scirp.orgnih.gov This information is vital for understanding the reactivity of the iodine center.

Predict Catalytic Activity: By calculating the energy barriers of the catalytic cycle for various derivatives, researchers can screen potential catalysts in silico before committing to their synthesis. This allows for the targeted design of catalysts with enhanced activity or selectivity.

Elucidate Reaction Mechanisms: Computational modeling can map the entire reaction pathway, identify transition states, and corroborate mechanistic hypotheses derived from experimental data. scirp.org

This predictive power will guide synthetic chemists to focus on the most promising molecular architectures for specific catalytic tasks or biological applications.

Expansion into New Areas of Chemical Biology (excluding human clinical studies)

Beyond catalysis, the N-benzyl-N-ethylamide scaffold is present in molecules with diverse biological activities, opening up avenues in chemical biology. Research on related structures provides a strong rationale for exploring the potential of this compound in this domain. For instance, various N-benzyl and N-ethyl substituted indole (B1671886) derivatives have been synthesized and shown to possess antimicrobial properties and in vitro antiproliferative activity against various cancer cell lines. nih.gov Similarly, N-benzyl imine oxides have been investigated for their antioxidant and anti-inflammatory capabilities. mdpi.com

Future research could involve modifying the this compound structure to create libraries of new compounds for biological screening. The 2-iodo group serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Sonogashira, Suzuki), allowing for the attachment of fluorophores, biotin (B1667282) tags, or other chemical probes. These new molecular tools could be used for:

Developing Novel Enzyme Inhibitors: Screening for inhibitory activity against targets like lipoxygenase or kinases. mdpi.com

Creating Antimicrobial Agents: Testing against various bacterial and fungal strains. nih.gov

Designing Chemical Probes: Using the molecule as a scaffold to investigate biological pathways, leveraging the N-benzyl-N-ethyl moiety to modulate properties like cell permeability and target engagement.

This expansion would transform this compound from a simple chemical entity into a versatile platform for developing new tools to probe and modulate biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-N-ethyl-2-iodobenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Use palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as iodobenzamide derivatives are often synthesized via halogen exchange or coupling with benzyl/ethyl amines. Optimize solvents (e.g., dichloromethane or DMF), temperature (room temp to reflux), and catalysts (e.g., Pd/C) based on analogous protocols .

- Quality Control : Monitor reaction progress via TLC or HPLC. Purify using column chromatography or recrystallization (methanol/water systems) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing This compound?

- Spectroscopy : Employ -/-NMR to confirm substitution patterns and iodine presence (chemical shifts ~7.5–8.5 ppm for aromatic protons). Use FT-IR to validate amide C=O stretches (~1650–1680 cm) .

- Crystallography : For structural elucidation, use single-crystal X-ray diffraction with SHELX software for refinement .

Q. How can researchers ensure reproducibility in synthesizing and handling this compound?

- Documentation : Report detailed reaction conditions (solvent purity, catalyst batch, temperature gradients) per ICMJE standards .

- Storage : Store under inert atmosphere (argon) at –20°C to prevent iodine displacement or oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for iodobenzamide derivatives (e.g., melanin-binding vs. non-specific uptake)?

- Approach : Conduct competitive binding assays with radiolabeled analogs (e.g., -BZA2) to isolate melanin-specific interactions. Use confocal microscopy to validate cellular localization .

- Data Analysis : Apply multivariate regression to distinguish structure-activity relationships (SAR) from confounding variables (e.g., lipophilicity, steric effects) .

Q. How can computational modeling predict the reactivity of the iodine substituent in This compound under varying conditions?

- Methods : Perform DFT calculations (Gaussian or ORCA) to model iodine’s electrophilicity in cross-coupling reactions. Validate with experimental kinetic studies (e.g., Hammett plots) .

- Limitations : Account for solvent effects and steric hindrance from the benzyl/ethyl groups, which may deviate from idealized models .

Q. What advanced analytical techniques are required to detect degradation products or impurities in this compound?

- LC-MS/MS : Use high-resolution mass spectrometry to identify trace impurities (e.g., de-iodinated byproducts). Pair with HPLC-UV (λ = 254 nm) for quantification .

- Stability Studies : Conduct accelerated aging tests (40°C/75% RH) and monitor via -NMR to track hydrolytic degradation .

Q. How does the electronic environment of the benzamide moiety influence iodine’s spectroscopic and chemical behavior?

- Experimental Design : Synthesize analogs with electron-withdrawing/donating substituents (e.g., –NO, –OCH) and compare -NMR chemical shifts or reaction kinetics .

- Findings : Electron-deficient rings increase iodine’s susceptibility to nucleophilic displacement, as shown in related iodobenzamides .

Data Interpretation and Reporting

Q. How should researchers address discrepancies between computational predictions and experimental results (e.g., unexpected reaction pathways)?

- Troubleshooting : Re-examine solvent/ligand effects in simulations. Validate with control experiments (e.g., isotopic labeling) to trace mechanistic pathways .

- Documentation : Clearly state assumptions (e.g., gas-phase approximations in DFT) and limitations in published workflows .

Q. What criteria define robust SAR for This compound in drug discovery contexts?

- Metrics : Use IC, K, and selectivity ratios (e.g., tumor vs. normal cell uptake). Cross-validate with in vivo imaging (e.g., SPECT/CT for -analogs) .

- Ethical Reporting : Adhere to ICMJE guidelines for disclosing biological data reproducibility and conflict of interest .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.